Methyl 4-methoxy-3-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that has garnered interest in various fields of chemical research. Its molecular formula is with a molecular weight of approximately 442.59 g/mol. This compound is classified under sulfamoyl benzoates and is notable for its potential applications in medicinal chemistry, particularly as a lead compound for drug development.
The synthesis of methyl 4-methoxy-3-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate typically involves several key steps:
The synthesis may require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed for monitoring the progress of reactions and confirming product structures.
The compound features a complex structure characterized by multiple functional groups, including a methoxy group, a sulfamoyl group, and a piperidine ring. The structural representation can be described by its InChI key: DRAZUXULNPMEMY-UHFFFAOYSA-N and its canonical SMILES notation: COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3.
The compound's three-dimensional structure can be visualized using molecular modeling software, which can provide insights into its potential interactions with biological targets.
Methyl 4-methoxy-3-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for developing derivatives with enhanced pharmacological properties or altered solubility profiles.
While specific mechanisms for this compound are not extensively documented, it is hypothesized that methyl 4-methoxy-3-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate may act through inhibition of certain enzymes or receptors involved in disease processes.
Mechanistic studies often involve evaluating the compound's effects on cell lines or animal models to elucidate its pharmacodynamics and pharmacokinetics.
The physical properties of methyl 4-methoxy-3-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate include:
The chemical properties include:
Relevant data from databases such as PubChem provides further insights into these properties .
Methyl 4-methoxy-3-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate has potential applications in:
This compound represents a promising area of research, particularly in drug discovery efforts aimed at addressing unmet medical needs.
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.: